7-(2-Ethoxy-2-oxoethyl)-3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium bromide
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Overview
Description
The compound is likely a derivative of imidazo[2,1-b][1,3]thiazole, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .
Synthesis Analysis
While the specific synthesis method for this compound is not available, related compounds, such as benzo[d]imidazo[2,1-b]thiazoles, have been synthesized using catalyst-free microwave-assisted procedures .Molecular Structure Analysis
The molecular structure of this compound likely contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom, which is characteristic of thiazole compounds .Scientific Research Applications
Mass Spectrometry Analysis
The compound is relevant in the field of mass spectrometry, particularly for understanding the fragmentation patterns of similar onium compounds. For example, research on pyrimidinium oxides has shown that such compounds can undergo electronic rearrangements and evaporation as covalent valence isomers, providing insights into the structures of pyrolytic products (Undheim & Hvistendahl, 1971).
Material Science and Functionalization
In material science, derivatives similar to the target compound have been utilized to functionalize cellulose acetate propionate (CAP) films. The introduction of reactive ionic liquids, akin to the structure of the target compound, into CAP has shown significant effects on the physicochemical properties of the resultant films, including changes in surface roughness and thermal stability. This approach demonstrates the compound's potential application in creating new materials with tailored properties (Kujawa et al., 2019).
Biological Activities
While explicit studies on the exact compound were not found, research on structurally related compounds reveals potential biological activities. For instance, derivatives of thiazolo[3,2-a]pyrimidines have shown promise in antiviral activities, particularly against HIV-1, highlighting the potential of the compound's framework for developing novel therapeutic agents (Danel et al., 1998).
Anticonvulsant Activity
Compounds with similar structures have been evaluated for anticonvulsant activities, suggesting that alterations in the thiazolo[3,2-a]pyrimidin-5-one structure can lead to significant biological effects. This indicates the possibility of the target compound or its derivatives being potential candidates for anticonvulsant drug development (Severina et al., 2019).
Chemical Synthesis and Reactions
The structural motif of the target compound is useful in various synthetic chemistry applications. For example, reactions of similar compounds have been explored to produce dihydrothiazolo[3,2-a]pyrimidin-7-ones, which are valuable intermediates for further chemical transformations (Kinoshita et al., 1987).
Ionic Liquid Applications
The compound's ionic nature suggests its potential use as an ionic liquid, a class of materials known for their unique properties such as low volatility and high thermal stability. Ionic liquids have a wide range of applications, including as solvents in chemical reactions and materials processing (Liao et al., 2006).
Future Directions
The future research directions for this compound could involve exploring its potential biological activities, given that many thiazole derivatives have demonstrated a broad spectrum of bioactivities . Further studies could also focus on developing efficient synthesis methods for this and related compounds .
Properties
IUPAC Name |
ethyl 2-(3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-4-ium-7-yl)acetate;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N2O2S.BrH/c1-3-14-9(13)6-11-4-5-12-8(2)7-15-10(11)12;/h7H,3-6H2,1-2H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OULNCFLUAYFLDH-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CC[N+]2=C1SC=C2C.[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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